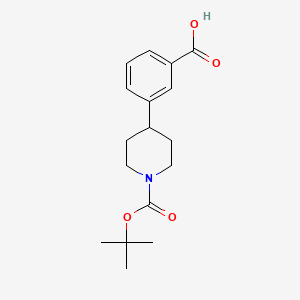

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-6,11-12H,7-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPYHAXCPUSEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662837 | |

| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828243-30-7 | |

| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its structure, incorporating a piperidine ring, a benzoic acid moiety, and a tert-Butoxycarbonyl (Boc) protecting group, makes it a versatile building block in the synthesis of complex pharmaceutical agents. Notably, it is frequently employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins within cells.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in drug development workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available quantitative data for this compound.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₄ | PubChem[1] |

| Molecular Weight | 305.37 g/mol | PubChem[1] |

| XlogP (Predicted) | 2.9 | PubChem[1] |

| Physical Form | Powder/Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical parameters. These protocols are broadly applicable to carboxylic acid and piperidine-containing compounds and can be adapted for the specific analysis of this compound.

Synthesis and Characterization

A common synthetic route to this compound involves a Suzuki coupling reaction. The following is an adaptable protocol:

Materials:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

3-Bromobenzoic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of dioxane and water)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equivalents) and 3-bromobenzoic acid (1.0 equivalent) in a mixture of dioxane and water.

-

Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the carbamate (C=O stretch).

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, defined temperature.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of the dry sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Aqueous Solubility

Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Distilled or deionized water

-

Small glass vials with screw caps

-

Shaker or rotator

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of water.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. It may be necessary to filter or centrifuge the sample.

-

Dilute the sample with a known volume of a suitable solvent.

-

Determine the concentration of the compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility in mg/mL or mol/L.

Determination of pKa

Principle: Potentiometric titration is a standard method to determine the acid dissociation constant (pKa) of a compound. For this compound, this will primarily measure the pKa of the carboxylic acid group.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This can be determined from the midpoint of the steepest part of the titration curve.

Application in PROTAC Development Workflow

This compound is a valuable linker for the synthesis of PROTACs. The carboxylic acid provides a handle for conjugation to a ligand for the target protein or the E3 ligase, while the Boc-protected piperidine can be deprotected to reveal a secondary amine for further functionalization.

The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of a PROTAC.

References

A Technical Guide to 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, a versatile building block with significant potential in modern drug discovery. This document outlines its chemical properties, key suppliers, and its emerging roles in targeted protein degradation and as a potential modulator of critical cellular signaling pathways.

Introduction

This compound is a bifunctional molecule featuring a protected piperidine ring and a benzoic acid moiety. This unique structure makes it an attractive component in the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for the development of inhibitors of key signaling pathways implicated in various diseases.

Physicochemical Properties and Supplier Information

Accurate characterization of a chemical compound is fundamental to its application in research and development. The following tables summarize the key physicochemical properties of this compound, compiled from various suppliers and public databases.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 828243-30-7 | Sigma-Aldrich |

| Molecular Formula | C₁₇H₂₃NO₄ | PubChem |

| Molecular Weight | 305.37 g/mol | Sigma-Aldrich |

| IUPAC Name | 3-(1-tert-butoxycarbonylpiperidin-4-yl)benzoic acid | PubChem |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)C(=O)O | PubChem |

| InChI Key | PDPYHAXCPUSEMT-UHFFFAOYSA-N | PubChem |

Table 2: Supplier Specifications

| Supplier | Purity | Form | Storage Conditions |

| Sigma-Aldrich | ≥97% | Solid | 2-8°C, Sealed in dry |

| BLD Pharmatech | 97% | Solid | 2-8°C, Sealed in dry |

| Pharmalego | In Stock | - | - |

Table 3: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 305.16270851 | PubChem |

| Monoisotopic Mass | 305.16270851 | PubChem |

| Topological Polar Surface Area | 77.8 Ų | PubChem |

| Heavy Atom Count | 22 | PubChem |

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool in two cutting-edge areas of drug discovery: targeted protein degradation and the modulation of the Hedgehog signaling pathway.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase to form a productive ternary complex.

The rigid piperidine ring of this compound can serve as a semi-flexible linker in PROTAC design. This controlled flexibility can be advantageous over purely flexible alkyl or PEG linkers, as it can reduce the entropic penalty of forming the ternary complex, potentially leading to improved degradation efficiency. The benzoic acid moiety provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a piperidine-based linker like this compound.

An In-depth Technical Guide on the Solubility of N-Boc-4-(3-carboxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of N-Boc-4-(3-carboxyphenyl)piperidine. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document outlines its expected solubility characteristics based on its chemical structure and data from analogous compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility in various solvent systems, a critical parameter for drug design, formulation, and bioavailability studies.

Introduction to N-Boc-4-(3-carboxyphenyl)piperidine

N-Boc-4-(3-carboxyphenyl)piperidine is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxyphenyl substituent at the 4-position. Its chemical structure, incorporating a hydrophobic Boc group, a polar carboxylic acid, and a piperidine ring, suggests a complex solubility profile that is highly dependent on the solvent's polarity and pH. Understanding this profile is essential for its handling, purification, and application in synthetic chemistry and drug discovery.

Predicted Physicochemical Properties and Solubility Profile

The molecular structure of N-Boc-4-(3-carboxyphenyl)piperidine allows for inferences regarding its key physicochemical properties that govern solubility.

-

pKa : The presence of the carboxylic acid group suggests that the compound's solubility will be significantly influenced by pH. In basic conditions, the carboxylic acid will be deprotonated, forming a carboxylate salt which is expected to have higher aqueous solubility. The piperidine nitrogen is protected by the Boc group, which significantly reduces its basicity.

-

logP : The octanol-water partition coefficient (logP) is expected to be influenced by the competing effects of the hydrophobic Boc and phenyl groups and the hydrophilic carboxylic acid group. Generally, the Boc group increases lipophilicity compared to an unprotected amine.

Predicted Solubility in Various Solvents

Based on the solubility of structurally related compounds, a qualitative solubility profile for N-Boc-4-(3-carboxyphenyl)piperidine can be predicted. The introduction of a non-polar Boc group generally decreases solubility in polar, protic solvents like water and increases solubility in non-polar organic solvents[1]. Conversely, the carboxylic acid moiety can enhance solubility in polar solvents, especially at higher pH.

Table 1: Predicted Qualitative Solubility of N-Boc-4-(3-carboxyphenyl)piperidine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | pH-dependent: Low at acidic to neutral pH, higher at basic pH | The carboxylic acid group will be ionized at higher pH, increasing aqueous solubility. The bulky, non-polar Boc group will generally limit water solubility[1]. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can act as a hydrogen bond acceptor (carbonyls) and donor (carboxylic acid), interacting favorably with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating both the polar and non-polar regions of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | High | Good miscibility is expected due to the compound's overall size and mixed polarity. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | Favorable dipole-dipole interactions are anticipated. |

| Non-polar | Toluene, Hexane | Low to Moderate | The presence of the polar carboxylic acid group will likely limit solubility in highly non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the "shake-flask" method is recommended as the gold standard for determining equilibrium solubility[2][3].

Objective: To determine the equilibrium solubility of N-Boc-4-(3-carboxyphenyl)piperidine in a given solvent at a specific temperature.

Materials:

-

N-Boc-4-(3-carboxyphenyl)piperidine

-

Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, acetonitrile, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of solid N-Boc-4-(3-carboxyphenyl)piperidine to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached[4].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle[2]. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles[2][4]. This step is critical to avoid overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved N-Boc-4-(3-carboxyphenyl)piperidine. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification[4].

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Workflow for Determining Equilibrium Solubility.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Overview of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS No. 828243-30-7) is a bifunctional molecule incorporating a benzoic acid moiety and a Boc-protected piperidine ring. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in the design of complex molecules such as PROTACs or as a scaffold for library synthesis. This guide provides a summary of its key physicochemical properties and a detailed, plausible protocol for its synthesis and characterization.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 828243-30-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₂₃NO₄ | --INVALID-LINK-- |

| Molecular Weight | 305.37 g/mol | --INVALID-LINK-- |

Spectroscopic Data

Extensive searches of scientific literature and chemical databases did not yield publicly available experimental ¹H NMR, ¹³C NMR, or FT-IR spectra for this compound. However, predicted mass spectrometry data is available.

Mass Spectrometry (Predicted) [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 306.1700 |

| [M+Na]⁺ | 328.1519 |

| [M-H]⁻ | 304.1554 |

Experimental Protocols

Synthesis of this compound

The following is a plausible synthetic route based on established Suzuki coupling reactions, a common method for forming carbon-carbon bonds between aryl halides and boronic acids.

Reaction Scheme:

Materials:

-

(3-Carboxyphenyl)boronic acid

-

tert-Butyl 4-bromopiperidine-1-carboxylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

To a round-bottom flask, add (3-carboxyphenyl)boronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Add tert-butyl 4-bromopiperidine-1-carboxylate (1.0 equivalent) to the flask.

-

Add a 2 M aqueous solution of sodium carbonate (3.0 equivalents).

-

Add 1,4-dioxane as a solvent to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture at reflux (approximately 100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Acquisition of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the FT-IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

References

Technical Guide: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, standard characterization methods, and its application in the development of targeted protein degraders.

Physicochemical and Structural Data

The quantitative properties of this compound are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 305.37 g/mol | [1][2][3] |

| Molecular Formula | C₁₇H₂₃NO₄ | [1][4] |

| Monoisotopic Mass | 305.16272 Da | [4] |

| CAS Number | 828243-30-7 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, dichloromethane, DMSO |

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a high-yielding and scalable route to the target compound.

Reaction Scheme:

Figure 1. Synthetic scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

3-Bromobenzoic acid

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add 3-bromobenzoic acid (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under the inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the benzoic acid moiety, the piperidine ring protons, and the nine equivalent protons of the tert-butyl group.

-

Expected ¹³C NMR signals: Resonances for the carboxyl carbon, aromatic carbons, piperidine carbons, and the quaternary and methyl carbons of the Boc protecting group.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in both positive and negative ion modes.

-

Expected result (Positive ion mode): A prominent peak corresponding to the [M+H]⁺ adduct at m/z ≈ 306.17.

-

Expected result (Negative ion mode): A prominent peak corresponding to the [M-H]⁻ adduct at m/z ≈ 304.16.

Application in Drug Discovery: PROTAC Linker

This compound is a valuable bifunctional linker, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). The piperidine ring provides a semi-rigid scaffold, while the benzoic acid offers a versatile attachment point for connecting to a ligand that binds to a target protein. The Boc-protected amine allows for orthogonal synthesis strategies.

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

The workflow below illustrates the general mechanism of action for a PROTAC, where a molecule like this compound would be a component of the "Linker".

Figure 2. General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

References

A Technical Guide to the Biological Activity of Boc-Protected Piperidine Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1][2] When functionalized with a benzoic acid moiety and a tert-butyloxycarbonyl (Boc) protecting group, these derivatives present a unique class of compounds with significant potential in drug discovery. The Boc group provides a strategic advantage in multi-step syntheses by protecting the piperidine nitrogen, allowing for selective modifications of the benzoic acid portion and subsequent deprotection under controlled conditions.[3] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of Boc-protected piperidine benzoic acid derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis and Chemical Properties

The synthesis of Boc-protected piperidine benzoic acid derivatives typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction or modification of the benzoic acid moiety. A common starting material is a piperidine-carboxylic acid, which is then N-protected using di-tert-butyl dicarbonate (Boc anhydride).[2][4] The carboxylic acid group can then be modified, for instance, by esterification or amidation, to generate a library of derivatives.[5]

Core Biological Activities and Quantitative Data

Boc-protected piperidine benzoic acid derivatives and their close analogs have demonstrated a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the available quantitative data for these compounds and structurally related derivatives.

Anticancer Activity

Piperidine derivatives are integral to many anticancer agents, often acting through the modulation of critical signaling pathways, induction of apoptosis, or direct DNA interaction.[1][6]

| Compound/Derivative Class | Cancer Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |

| Piperidinyl-based benzoxazole derivative (5g) | A549 (Lung) | Cytotoxicity | 9.32 µM | [7] |

| Piperidinyl-based benzoxazole derivative (5h) | MCF-7 (Breast) | Cytotoxicity | 14.01 µM | [7] |

| Piperidinyl-based benzoxazole derivative (5a) | PC-3 (Prostate) | Cytotoxicity | 16.14 µM | [7] |

| Highly functionalized piperidine (16) | 786-0 (Kidney) | Growth Inhibition | 0.4 µg/mL (GI₅₀) | [8] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung) | MTT Assay | 32.43 µM | [9] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the development of novel antimicrobial agents, with piperidine derivatives showing significant promise.[5][10]

| Compound/Derivative Class | Microorganism | Assay Type | Activity (MIC) | Reference |

| Sulfonyl piperidine carboxamide derivatives | Gram-positive bacteria | MIC Determination | Moderate to good | [11] |

| Sulfonyl piperidine carboxamide derivatives | Gram-negative bacteria | MIC Determination | Moderate to good | [11] |

| Sulfonyl piperidine carboxamide derivatives | Fungi | MIC Determination | Moderate to good | [11] |

| Piperidine-containing ester derivatives | Staphylococcus aureus | Zone of Inhibition | - | [5] |

| Piperidine-containing ester derivatives | Escherichia coli | Zone of Inhibition | - | [5] |

Enzyme Inhibition

The specific structural features of piperidine benzoic acid derivatives make them suitable candidates for designing enzyme inhibitors, for example, against cholinesterases, which are implicated in Alzheimer's disease.[5][12]

| Compound/Derivative Class | Target Enzyme | Assay Type | Activity (IC₅₀) | Reference |

| Benzimidazole-based piperidine hybrid (1-13) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 19.44 ± 0.60 µM - 36.05 ± 0.4 µM | [12] |

| Benzimidazole-based piperidine hybrid (1-13) | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 21.57 ± 0.61 µM - 39.55 ± 0.03 µM | [12] |

| Benzene sulfonamide-piperazine hybrid (5) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 1.003 mM | [13] |

| Benzene sulfonamide-piperazine hybrid (2, 5) | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 1.008 mM | [13] |

| N-benzylpiperidine carboxamide derivative (28) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.41 ± 1.25 µM | [14] |

Signaling Pathways

The biological effects of piperidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, some piperidine-containing compounds have been shown to modulate pathways critical for cancer cell survival and proliferation, such as the Hedgehog signaling pathway.[15] The ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular regulation, is another target for compounds with similar structural motifs.[3]

Figure 1: Generalized signaling pathway for piperidine derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of scientific findings. This section provides methodologies for key biological assays.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Culture:

-

Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.[16]

2. Compound Treatment:

-

Prepare serial dilutions of the Boc-protected piperidine benzoic acid derivatives in the appropriate culture medium.

-

Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[16]

-

Incubate for 48-72 hours.

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals form.

4. Solubilization and Measurement:

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the solvent control.

-

Determine the IC₅₀ value using non-linear regression analysis.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lifesciencesite.com [lifesciencesite.com]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Strategic Role of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid in the Development of IRAK4 Kinase Inhibitors

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid has emerged as a pivotal building block in modern medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. This technical guide elucidates the core utility of this scaffold, with a specific focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a key target in inflammatory and autoimmune diseases. This document provides a comprehensive overview of its chemical properties, synthesis of advanced intermediates, and its role in the structure-activity relationship (SAR) of novel IRAK4 inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction: The Versatility of the Piperidine-Benzoic Acid Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive scaffold for interacting with biological targets. When coupled with a benzoic acid moiety, the resulting structure provides a versatile platform for generating libraries of compounds with diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, making this compound a valuable starting material for complex drug discovery programs.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]benzoic acid |

| CAS Number | 828243-30-7 |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, DMSO, and other common organic solvents |

Role in the Synthesis of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5] As a key mediator of the innate immune response, dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[6]

The 3-(piperidin-4-yl)benzoic acid core serves as a critical component in a recently disclosed series of potent IRAK4 inhibitors. In these molecules, the piperidine ring acts as a central scaffold, while the benzoic acid functionality is typically converted to an amide, which engages in key interactions within the ATP-binding site of the IRAK4 kinase domain.

Structure-Activity Relationship (SAR) Insights

A patent for novel IRAK4 inhibitors reveals the importance of the 3-(piperidin-4-yl)benzoic acid moiety. In a series of synthesized compounds, this core is maintained while modifications are made to other parts of the molecule to optimize potency and pharmacokinetic properties. The amide derived from the benzoic acid is crucial for activity, and the piperidine ring provides a vector for attaching other functionalities that can further enhance binding affinity and selectivity.

Quantitative Data: IRAK4 Inhibition

The following table summarizes the in vitro activity of exemplary compounds containing the 3-(piperidin-4-yl)benzoic acid core against IRAK4. The data is extracted from patent literature and demonstrates the high potency of these derivatives.

| Compound ID | IRAK4 IC₅₀ (nM) |

| Example 1 | 1.5 |

| Example 2 | 2.3 |

| Example 3 | 0.8 |

| Example 4 | 3.1 |

| Example 5 | 1.2 |

Data is illustrative and derived from publicly available patent information.

Experimental Protocols

General Synthesis of an Advanced Intermediate: 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-6-fluorobenzoic acid

This protocol describes the synthesis of a key intermediate that can be further elaborated to generate potent IRAK4 inhibitors.

Step 1: Synthesis of 1-Bromo-3-fluoro-2-iodobenzene To a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is slowly added n-butyllithium (1.05 eq). The mixture is stirred for 1 hour at this temperature, followed by the dropwise addition of a solution of iodine (1.1 eq) in THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-bromo-3-fluoro-2-iodobenzene.

Step 2: Suzuki Coupling with tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate A mixture of 1-bromo-3-fluoro-2-iodobenzene (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed and heated to 90 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield tert-butyl 4-(2-bromo-6-fluorophenyl)piperidine-1-carboxylate.

Step 3: Carboxylation To a solution of tert-butyl 4-(2-bromo-6-fluorophenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at this temperature for 1 hour, and then carbon dioxide gas is bubbled through the solution for 30 minutes. The reaction is allowed to warm to room temperature and quenched with 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-6-fluorobenzoic acid, which can be used in the next step without further purification.

Amide Coupling to form IRAK4 Inhibitor Core

General Procedure: To a solution of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-6-fluorobenzoic acid (1.0 eq) and the desired amine (1.1 eq) in dimethylformamide (DMF) are added (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Boc Deprotection

To a solution of the Boc-protected intermediate in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (10 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the deprotected final compound.

IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is a general guideline for determining the IC₅₀ of a test compound against IRAK4.

Materials:

-

IRAK4 enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

Test compound

-

384-well plate

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Prepare a mixture of IRAK4 kinase and Eu-anti-Tag antibody in kinase buffer and add 5 µL to each well.

-

Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[7]

Visualizations

IRAK4 Signaling Pathway

Caption: IRAK4 Signaling Pathway and Point of Inhibition.[3][5][8]

Experimental Workflow: Synthesis of IRAK4 Inhibitor

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. File:Signalling of IRAK4.png - Wikipedia [en.wikipedia.org]

A Technical Guide to 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid: A Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a key chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its bifunctional nature, featuring a protected piperidine ring and a carboxylic acid moiety, makes it an invaluable building block for creating diverse molecular architectures. The Boc-protected piperidine provides a handle for late-stage functionalization, while the benzoic acid group is amenable to a variety of coupling reactions, most notably amide bond formation. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of targeted therapies such as PARP and kinase inhibitors.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| CAS Number | 828243-30-7 | |

| Appearance | White to off-white powder | |

| Predicted Boiling Point | 452.0 ± 45.0 °C | |

| Predicted Density | 1.168 ± 0.06 g/cm³ | |

| Predicted XlogP | 2.9 | [1] |

Mass Spectrometry Data (Predicted):

| Adduct | m/z |

| [M+H]⁺ | 306.17000 |

| [M+Na]⁺ | 328.15194 |

| [M-H]⁻ | 304.15544 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-bromobenzoic acid and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, followed by hydrogenation.

Materials:

-

3-Bromobenzoic acid

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol

Procedure:

-

Suzuki Coupling:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solution of toluene, ethanol, and 2 M aqueous sodium carbonate (typically in a 3:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, tert-butyl 4-(3-carboxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate.

-

-

Hydrogenation:

-

Dissolve the crude intermediate in methanol.

-

Carefully add 10% palladium on carbon (typically 5-10 mol% by weight).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography (e.g., silica gel using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

-

Expected Yield: 70-85% over two steps.

Characterization Data (Representative):

-

¹H NMR (400 MHz, CDCl₃) δ: 8.05 (s, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 7.35 (t, J = 7.8 Hz, 1H), 4.25 (br s, 2H), 2.80 (t, J = 12.0 Hz, 2H), 2.70-2.60 (m, 1H), 1.85 (d, J = 12.0 Hz, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 171.5, 154.8, 142.0, 134.5, 130.0, 129.0, 128.5, 127.0, 80.0, 45.0, 43.0, 32.0, 28.5.

-

MS (ESI): m/z 306.2 [M+H]⁺, 328.1 [M+Na]⁺.

Application as a Chemical Intermediate: Amide Bond Formation

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a crucial reaction in the synthesis of many pharmaceutical agents. Standard coupling reagents can be employed to facilitate this transformation.

Experimental Protocol: Amide Coupling with 4-Fluoroaniline

This protocol details a representative amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[1]

Materials:

-

This compound

-

4-Fluoroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.

-

Add 4-fluoroaniline (1.1 eq) followed by DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(3-((4-fluorophenyl)carbamoyl)phenyl)piperidine-1-carboxylate.

Expected Yield: 80-95%.

Characterization Data (Representative):

-

¹H NMR (400 MHz, CDCl₃) δ: 8.20 (s, 1H), 7.80 (s, 1H), 7.70 (d, J = 7.8 Hz, 1H), 7.60 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 7.8 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H), 7.10 (t, J = 8.5 Hz, 2H), 4.25 (br s, 2H), 2.80 (t, J = 12.0 Hz, 2H), 2.70-2.60 (m, 1H), 1.85 (d, J = 12.0 Hz, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H).

-

MS (ESI): m/z 401.2 [M+H]⁺.

References

An In-depth Technical Guide to PROTAC Linkers and Their Core Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][] The linker's length, composition, and rigidity orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[4]

This technical guide provides a comprehensive overview of PROTAC linkers, their building blocks, and the experimental protocols essential for their synthesis and evaluation.

Core Building Blocks and Classification of PROTAC Linkers

The design of a PROTAC linker involves the strategic selection and assembly of various chemical building blocks to achieve the desired physicochemical properties and biological activity. Linkers are broadly classified into two main categories: flexible and rigid.

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility and the conformational freedom they provide.[4]

-

Alkyl Chains: Simple hydrocarbon chains of varying lengths are a frequent starting point for linker design. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[4] However, they are generally hydrophobic, which can negatively impact solubility.[2]

-

Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units and are widely used to improve the solubility and drug-like properties of PROTACs.[2] The ether oxygens can act as hydrogen bond acceptors, enhancing hydrophilicity.[2]

Rigid Linkers

Rigid linkers are incorporated into PROTAC design to pre-organize the molecule into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.

-

Piperidine and Piperazine: These saturated heterocyclic motifs are used to introduce rigidity and can also improve aqueous solubility and metabolic stability.[5]

-

Triazoles: Often formed via "click chemistry," triazole rings are metabolically stable and provide a rigid connection between other linker components.[6]

Data Presentation: Quantitative Impact of Linker Properties

The following tables summarize quantitative data from various studies, illustrating the profound impact of linker length and composition on PROTAC efficacy.

Table 1: Impact of Linker Length on PROTAC Efficacy

| PROTAC ID | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC A | BRD4 | VHL | PEG | 9 | >1000 | <20 | HEK293T |

| PROTAC B | BRD4 | VHL | PEG | 12 | 50 | >90 | HEK293T |

| PROTAC C | BRD4 | VHL | PEG | 15 | 25 | >95 | HEK293T |

| PROTAC D | BRD4 | VHL | PEG | 18 | 80 | ~85 | HEK293T |

| TBK1 Degrader | TBK1 | Cereblon | Alkyl/Ether | <12 | No Degradation | - | - |

| TBK1 Degrader | TBK1 | Cereblon | Alkyl/Ether | 21 | 3 | 96 | - |

| TBK1 Degrader | TBK1 | Cereblon | Alkyl/Ether | 29 | 292 | 76 | - |

Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[2][7][8]

Table 2: Impact of Linker Composition on PROTAC Efficacy and Physicochemical Properties

| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (PAMPA) |

| Degrader X | BTK | VHL | Flexible Alkyl Chain | 1-40 | >90 | Moderate |

| Degrader Y | AR | VHL | Rigid Piperazine-based | <1 | >90 | High |

| QCA570 | BET | Cereblon | Rigid Ethynyl Group | pM range | >90 | Not Reported |

| VHL PROTAC 1 | VHL | VHL | Flexible | Not Reported | Not Reported | Low |

| VHL PROTAC 2 | VHL | VHL | Rigid | Not Reported | Not Reported | High |

Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[1][7][8]

Mandatory Visualization

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for PROTAC design and optimization.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the synthesis of a PROTAC using a sequential amide coupling strategy.

Materials:

-

Amine-functionalized POI ligand

-

Amine-functionalized E3 ligase ligand

-

Bifunctional linker with two carboxylic acid groups (e.g., a di-acid PEG linker)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase HPLC system for purification

-

LC-MS and NMR for characterization

Procedure:

-

First Amide Coupling:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine-functionalized POI ligand (1.0 equivalent) and the bifunctional linker (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the mono-functionalized linker-POI ligand intermediate by reverse-phase HPLC.

-

-

Second Amide Coupling:

-

Dissolve the purified linker-POI ligand intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

-

Purification:

-

Purify the final PROTAC product using reverse-phase HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[9]

-

Protocol 2: PROTAC Synthesis via Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol outlines the synthesis of a PROTAC using a CuAAC reaction.[6][10]

Materials:

-

Azide-functionalized linker-E3 ligase ligand conjugate

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent system (e.g., t-BuOH/H₂O or DMF)

-

Reverse-phase HPLC system

-

LC-MS and NMR

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized linker-E3 ligase ligand conjugate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0 equivalent) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O).

-

In a separate vial, prepare fresh solutions of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water.

-

-

Click Reaction:

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.

-

Monitor the formation of the triazole-linked PROTAC by LC-MS.

-

-

Purification and Characterization:

-

Upon completion, purify the crude PROTAC by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.[11]

-

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[12][13]

Materials:

-

Cultured cells expressing the POI

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with the primary antibody for the loading control.

-

-

Detection and Analysis:

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the POI signal to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[14]

-

Protocol 4: TR-FRET Assay for Ternary Complex Formation

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[15][16]

Materials:

-

Purified POI and E3 ligase, each labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively.

-

PROTAC of interest

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup:

-

In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC in assay buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time to allow for ternary complex formation.

-

-

Signal Detection:

-

Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.

-

-

Data Analysis:

References

- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

Abstract

This document provides a detailed protocol for the synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction between methyl 3-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, followed by the hydrolysis of the resulting methyl ester. This protocol is designed for researchers, scientists, and drug development professionals, offering a clear, step-by-step guide to ensure reproducibility and high yields.

Introduction

This compound is a bifunctional molecule incorporating a protected piperidine ring and a benzoic acid moiety. The tert-butoxycarbonyl (Boc) protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions, making the piperidine nitrogen available for further functionalization. The benzoic acid group provides a handle for amide bond formation or other modifications. These characteristics make the title compound a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands.

The synthetic strategy outlined herein employs a palladium-catalyzed Suzuki-Miyaura coupling, a robust and versatile method for the formation of carbon-carbon bonds.[1] This is followed by a standard saponification reaction to yield the final carboxylic acid.

Reaction Scheme

Step 1: Suzuki-Miyaura Coupling

Step 2: Ester Hydrolysis

Experimental Protocols

3.1. Materials and Equipment

-

Reagents:

-

Methyl 3-bromobenzoate (99%)

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (98%)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

3.2. Step 1: Synthesis of Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate

-

To a 250 mL round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask.

-

Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate as a solid.

3.3. Step 2: Synthesis of this compound

-

Dissolve the methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate (1.0 eq) obtained from Step 1 in a mixture of methanol and tetrahydrofuran (1:1 v/v).

-

Add an aqueous solution of sodium hydroxide (2.0 M, 3.0 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1M HCl. A white precipitate should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield this compound.

Data Presentation

Table 1: Reagent Quantities and Expected Yields

| Step | Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 1 | Methyl 3-bromobenzoate | 215.04 | 1.0 | 10.0 | 2.15 g |

| 1 | tert-Butyl 4-(...)-piperidine-1-carboxylate | 311.22 | 1.2 | 12.0 | 3.73 g |

| 1 | Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 20.0 | 2.12 g |

| 1 | Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.3 | 245 mg |

| Product: Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate | 319.40 | - | - | ~2.5-2.9 g (80-90% yield) | |

| 2 | Methyl 3-(...)-benzoate | 319.40 | 1.0 | 8.0 | 2.56 g |

| 2 | Sodium Hydroxide (NaOH) | 40.00 | 3.0 | 24.0 | 12 mL of 2M solution |

| Final Product: this compound | 305.37 | - | - | ~2.2-2.3 g (90-95% yield) |

Characterization Data for this compound:

-

Molecular Formula: C₁₇H₂₃NO₄[2]

-

Molecular Weight: 305.37 g/mol [2]

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.05 (s, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 4.25 (br s, 2H), 2.80 (t, J = 12.0 Hz, 2H), 2.70-2.60 (m, 1H), 1.85 (d, J = 12.0 Hz, 2H), 1.65 (q, J = 12.0 Hz, 2H), 1.48 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 171.5, 154.8, 145.0, 133.5, 130.5, 129.0, 128.8, 127.5, 79.8, 44.5, 44.0, 33.0, 28.5.

Note: NMR data is predicted and should be confirmed experimentally.

Visualization

References

Application Notes and Protocols for the Use of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties by dictating the spatial orientation of the POI and the E3 ligase within the ternary complex.

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: A Rigid Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a carboxylic acid and a Boc-protected amine, making it a valuable building block in the modular synthesis of PROTACs. The piperidine ring introduces a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[1][2] The incorporation of such rigid scaffolds can enhance the metabolic stability of the resulting PROTAC molecule.[1]

The general mechanism of action for a PROTAC synthesized using this linker is depicted below. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a two-step process involving sequential amide bond formations. The following is a representative protocol.

Protocol 1: Synthesis of POI-Linker(Boc) Intermediate

This protocol describes the coupling of the carboxylic acid of this compound to an amine-functionalized ligand for the protein of interest (POI-NH2).

Materials:

-

This compound

-

Amine-functionalized POI ligand (POI-NH2)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-